Carbocisteine

Catalog No.
S794863
CAS No.
638-23-3
M.F
C5H9NO4S
M. Wt
179.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbocisteine

CAS Number

638-23-3

Product Name

Carbocisteine

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid

Molecular Formula

C5H9NO4S

Molecular Weight

179.2 g/mol

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N

SMILES

C(C(C(=O)O)N)SCC(=O)O

Solubility

Soluble in DMSO

Synonyms

3-(Carboxymethylthio)alanine, Carbocysteine, Carbocysteine, L Isomer, Carbocysteine, L-Isomer, L-Isomer Carbocysteine, Mucodine, Mucodyne, Mukodin, Rhinathiol, S Carboxymethylcysteine, S-(Carboxymethyl)-L-cysteine, S-Carboxymethylcysteine, Thiodril

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O

Mucolytic Effects and COPD

Traditionally, carbocisteine has been studied for its ability to reduce mucus viscosity and improve its clearance in respiratory diseases like chronic obstructive pulmonary disease (COPD) []. Studies have shown that carbocisteine can decrease the frequency of COPD exacerbations, potentially by improving mucus flow []. However, the exact mechanisms behind this effect are still being explored.

Anti-inflammatory Properties

Emerging evidence suggests that carbocisteine may possess anti-inflammatory properties. Research has shown that it can suppress inflammatory pathways in airway epithelial cells []. This suggests a potential role for carbocisteine in managing chronic inflammatory airway diseases beyond its mucolytic effects.

Antioxidant Activity

Carbocisteine has been shown to exhibit antioxidant properties, which may be beneficial in respiratory conditions associated with oxidative stress, such as COPD. Studies have demonstrated its ability to scavenge free radicals, potentially reducing lung tissue damage [].

Antimicrobial Effects

In vitro studies suggest that carbocisteine may have antimicrobial properties. It has been shown to inhibit the adherence of certain bacteria to respiratory epithelial cells, potentially reducing the risk of respiratory infections [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.1

Boiling Point

417.3±45.0 °C at 760 mmHg

Application

Respiratory tract disorders

Appearance

Solid powder

Melting Point

208-213 °C (dec.)

UNII

740J2QX53R

Sequence

H-Cys(carboxymethyl)-OH

Drug Indication

Used to help relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis.

MeSH Pharmacological Classification

Expectorants

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CB - Mucolytics
R05CB03 - Carbocisteine

Other CAS

29433-95-2
638-23-3

Wikipedia

L-carbocysteine

Biological Half Life

The plasma half-life of carbicostine is 1.33 hours.

Use Classification

Cosmetics -> Antiseborrhoeic; Skin conditioning

General Manufacturing Information

L-Cysteine, S-(carboxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15
Alibasic E, Skopljak A, Cengic A, Krstovic G, Trifunovic N, Catic T, Kapo B, Mehic M, Hadzimuratovic A: Efficacy of carbocisteine in the treatment of chronic obstructive pulmonary disease and impact on the quality of life. Med Glas (Zenica). 2017 Aug 1;14(2):182-188. doi: 10.17392/906-17. [PMID:28786969]
Hooper C, Calvert J: The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease. Int J Chron Obstruct Pulmon Dis. 2008;3(4):659-69. [PMID:19281081]
Mallet P, Mourdi N, Dubus JC, Bavoux F, Boyer-Gervoise MJ, Jean-Pastor MJ, Chalumeau M: Respiratory paradoxical adverse drug reactions associated with acetylcysteine and carbocysteine systemic use in paediatric patients: a national survey. PLoS One. 2011;6(7):e22792. doi: 10.1371/journal.pone.0022792. Epub 2011 Jul 27. [PMID:21818391]
Gregory WL, James OF, Turner I, Meese CO, Idle JR: Re-evaluation of the metabolism of carbocisteine in a British white population. Pharmacogenetics. 1993 Oct;3(5):270-4. doi: 10.1097/00008571-199310000-00007. [PMID:8287066]
Yoshida M, Nakayama K, Yasuda H, Kubo H, Kuwano K, Arai H, Yamaya M: Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells. Respirology. 2009 Sep;14(7):1027-34. doi: 10.1111/j.1440-1843.2009.01594.x. Epub 2009 Aug 2. [PMID:19664007]
Hofmann U, Eichelbaum M, Seefried S, Meese CO: Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine. Drug Metab Dispos. 1991 Jan-Feb;19(1):222-6. [PMID:1673403]
Prasanta Raghab Mohapatra, Deepak Aggarwal: Carbocisteine for acute exacerbations of COPD . 2008 Nov 8;372(9650):1630-1631.
Balsamo R, Lanata L, Egan CG: Mucoactive drugs. Eur Respir Rev. 2010 Jun;19(116):127-33. doi: 10.1183/09059180.00003510. [PMID:20956181]
Wang W, Guan WJ, Huang RQ, Xie YQ, Zheng JP, Zhu SX, Chen M, Zhong NS: Carbocisteine attenuates TNF-alpha-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-kappaB and ERK1/2 MAPK signaling pathways. Acta Pharmacol Sin. 2016 May;37(5):629-36. doi: 10.1038/aps.2015.150. Epub 2016 Mar 21. [PMID:26997568]
Yamaya M, Nomura K, Arakawa K, Nishimura H, Lusamba Kalonji N, Kubo H, Nagatomi R, Kawase T: Increased rhinovirus replication in nasal mucosa cells in allergic subjects is associated with increased ICAM-1 levels and endosomal acidification and is inhibited by L-carbocisteine. Immun Inflamm Dis. 2016 Apr 15;4(2):166-181. doi: 10.1002/iid3.102. eCollection 2016 Jun. [PMID:27957326]
Devine JF: Chronic obstructive pulmonary disease: an overview. Am Health Drug Benefits. 2008 Sep;1(7):34-42. [PMID:25126252]
Medici TC, Radielovic P: Effects of drugs on mucus glycoproteins and water in bronchial secretion. J Int Med Res. 1979;7(5):434-42. doi: 10.1177/030006057900700518. [PMID:40841]
NPRA Product Information: Mucoprom (carbocisteine/promethazine hydrochloride) oral syrup
Medicines UK: Carbocisteine 250 mg/ 5 ml syrup
Toronto Research Chemical MSDS: Carbocisteine
NIH StatPearls: Mucolytic Medications
NHS UK: Carbocisteine
NIH Stat Pearls: Chronic Obstructive Pulmonary Disease (COPD)
FDA Thailand: LOVISCOL INFANT (Carbocisteine) oral drops
INVIMA information: PEDIALAB® 50 mg/ 1 mL (carbocisteine) oral solution
FDA Thailand: CARBOCTER (carbocisteine) oral tablet

Explore Compound Types